Bis-PEG9-NHS ester
CAS No.: 1008402-79-6
Cat. No.: VC0521473
Molecular Formula: C30H48N2O17
Molecular Weight: 708.71
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1008402-79-6 |
---|---|
Molecular Formula | C30H48N2O17 |
Molecular Weight | 708.71 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 |
Standard InChI Key | CQWLSZJYTZVHMU-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Appearance | Solid powder |
Introduction
Structural Characteristics and Physical Properties
Bis-PEG9-NHS ester, also known as di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate, is a PEG derivative containing two NHS ester groups linked through a linear PEG chain. Unlike conventional PEG reagents that often contain heterogeneous mixtures of different chain lengths, Bis-PEG9-NHS ester is a homogeneous compound with a defined molecular weight and spacer arm length .
Basic Physical Properties
The physical and chemical properties of Bis-PEG9-NHS ester are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1008402-79-6 |
Molecular Formula | C30H48N2O17 |
Molecular Weight | 708.71 g/mol |
Physical State | Liquid/Solid (depending on temperature) |
Purity | Generally >95% to >97% |
Spacer Length | 31 atoms, 35.7 Å |
The compound features a medium-length discrete PEG chain that provides a hydrophilic spacer between the two reactive NHS ester groups . This PEG spacer significantly enhances the compound's solubility in aqueous media, making it particularly valuable for biological applications .
Structural Features
The chemical structure of Bis-PEG9-NHS ester consists of:
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Two terminal N-hydroxysuccinimidyl (NHS) ester groups
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Nine ethylene glycol units forming the PEG backbone
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A total of 31 atoms in the spacer chain
Each end of the chain terminates as the N-hydroxysuccinimidyl (NHS) ester of propionic acid, providing the reactive groups necessary for bioconjugation . The compound's homogeneous nature offers greater precision in optimization and characterization of crosslinking applications compared to heterogeneous PEG mixtures .
Chemical Reactivity and Mechanism
The chemical reactivity of Bis-PEG9-NHS ester is primarily determined by its terminal NHS ester groups, which readily react with primary amines to form stable amide bonds.
Reaction with Amines
NHS esters react efficiently with primary amine groups (-NH2), such as the ε-amines of lysine residues in proteins or other amine-containing molecules. The optimal pH range for this reaction is 7.0-7.5, although reactions can occur at pH as low as 6.0 . This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
Hydrolysis Considerations
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The hydrolysis rate increases with pH, making these compounds less stable in basic conditions . This inherent reactivity with water necessitates careful handling and storage protocols to maintain reactivity toward intended amine targets.
Solubility Properties
Bis-PEG9-NHS ester exhibits good solubility in several organic solvents, including:
The PEG backbone significantly enhances the compound's hydrophilicity compared to non-PEGylated NHS esters, facilitating its use in aqueous biological systems while maintaining sufficient reactivity .
Applications in Bioconjugation and Research
Bis-PEG9-NHS ester serves as a versatile tool in various biomedical research applications, particularly those requiring specific protein modification or crosslinking.
Protein Labeling and Modification
As a homobifunctional crosslinker, Bis-PEG9-NHS ester is commonly used to:
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Label proteins through their primary amine groups
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Modify amine-containing oligonucleotides
The medium-length PEG spacer (35.7 Å) provides sufficient distance between conjugated molecules while enhancing water solubility and reducing steric hindrance .
Antibody-Drug Conjugate Development
Bis-PEG9-NHS ester functions as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis . The non-cleavable nature of this linker provides stability in circulation, potentially reducing off-target effects while still allowing for drug delivery upon internalization and processing of the conjugate.
Biofilm Research Applications
Scientific literature documents the use of Bis-PEG9-NHS ester in studying the domain structure of BfmR, a regulator of biofilm formation in Acinetobacter baumannii . This application demonstrates the compound's utility in exploring protein-protein interactions within complex biological systems.
Visual Excitation Mechanism Studies
The compound has also been utilized in research examining the mechanisms of visual excitation , highlighting its versatility across diverse biological research domains.
Parameter | Recommendation |
---|---|
Temperature | -20°C (freezer) |
Atmosphere | Inert gas/Desiccated |
Container | Air-tight, moisture-resistant |
Light Exposure | Protected from light |
Most manufacturers emphasize storing the compound under desiccated conditions to prevent moisture-induced hydrolysis of the NHS ester groups .
Solution Preparation Guidelines
Due to hydrolysis concerns, manufacturers strongly discourage storing Bis-PEG9-NHS ester in water or aqueous buffers. Instead, the following practices are recommended:
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Prepare fresh solutions as needed and use immediately
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Discard unused solutions after use
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If solution storage is necessary, use anhydrous, water-miscible solvents like DMSO, DMAC, or DMF
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When using DMF, only use fresh solvent as it decomposes over time to form free amines that can react with NHS esters
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Dry organic solvents chemically or by storing over 3 Å molecular sieves for at least 24 hours before use
Working Temperature Considerations
It is advisable to allow the compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture, which could lead to premature hydrolysis .
Comparative Advantages in Bioconjugation Applications
Bis-PEG9-NHS ester offers several advantages over other crosslinking reagents, particularly in bioconjugation applications.
Homogeneity and Precision
Unlike typical PEG reagents that contain heterogeneous mixtures of different PEG chain lengths, Bis-PEG9-NHS ester is a homogeneous compound with a defined molecular weight and spacer arm length. This homogeneity provides greater precision in optimization and characterization of crosslinking applications .
Enhanced Solubility and Biocompatibility
The PEG backbone significantly improves water solubility compared to non-PEGylated alternatives, allowing for more efficient reactions in aqueous or mixed aqueous-organic systems commonly used in biological research . The biocompatibility of PEG also minimizes potential immunogenicity or toxicity concerns in biological applications.
Versatility in Reaction Conditions
The ability of NHS esters to react with primary amines across a range of pH conditions (6.0-7.5) provides flexibility in experimental design, allowing researchers to adapt protocols to specific protein or biological system requirements .
Current Research and Future Directions
Published Research Applications
Several scientific publications document the use of Bis-PEG9-NHS ester in diverse research contexts, including:
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Biofilm formation studies in Acinetobacter baumannii
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Investigations into the mechanism of visual excitation
These applications demonstrate the compound's utility as a precise chemical tool for exploring complex biological systems and protein-protein interactions.
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